H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2 H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16611369
InChI: InChI=1S/C71H124N20O17/c1-11-41(9)57(91-63(101)46(25-17-19-29-73)84-70(108)58(42(10)12-2)90-60(98)44(74)23-20-30-79-71(77)78)69(107)80-36-55(94)81-49(32-39(5)6)64(102)87-51(34-43-21-14-13-15-22-43)66(104)88-52(35-56(95)96)67(105)83-47(26-27-54(75)93)62(100)86-50(33-40(7)8)65(103)89-53(37-92)68(106)82-45(24-16-18-28-72)61(99)85-48(59(76)97)31-38(3)4/h13-15,21-22,38-42,44-53,57-58,92H,11-12,16-20,23-37,72-74H2,1-10H3,(H2,75,93)(H2,76,97)(H,80,107)(H,81,94)(H,82,106)(H,83,105)(H,84,108)(H,85,99)(H,86,100)(H,87,102)(H,88,104)(H,89,103)(H,90,98)(H,91,101)(H,95,96)(H4,77,78,79)/t41-,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-/m0/s1
SMILES:
Molecular Formula: C71H124N20O17
Molecular Weight: 1529.9 g/mol

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2

CAS No.:

Cat. No.: VC16611369

Molecular Formula: C71H124N20O17

Molecular Weight: 1529.9 g/mol

* For research use only. Not for human or veterinary use.

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2 -

Specification

Molecular Formula C71H124N20O17
Molecular Weight 1529.9 g/mol
IUPAC Name (3S)-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C71H124N20O17/c1-11-41(9)57(91-63(101)46(25-17-19-29-73)84-70(108)58(42(10)12-2)90-60(98)44(74)23-20-30-79-71(77)78)69(107)80-36-55(94)81-49(32-39(5)6)64(102)87-51(34-43-21-14-13-15-22-43)66(104)88-52(35-56(95)96)67(105)83-47(26-27-54(75)93)62(100)86-50(33-40(7)8)65(103)89-53(37-92)68(106)82-45(24-16-18-28-72)61(99)85-48(59(76)97)31-38(3)4/h13-15,21-22,38-42,44-53,57-58,92H,11-12,16-20,23-37,72-74H2,1-10H3,(H2,75,93)(H2,76,97)(H,80,107)(H,81,94)(H,82,106)(H,83,105)(H,84,108)(H,85,99)(H,86,100)(H,87,102)(H,88,104)(H,89,103)(H,90,98)(H,91,101)(H,95,96)(H4,77,78,79)/t41-,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-/m0/s1
Standard InChI Key CHKCEEKDUYQLPA-DOFZWDJLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Canonical SMILES CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N

Introduction

Structural Characteristics and Molecular Composition

Amino Acid Sequence and Primary Structure

The peptide’s primary structure is defined by the linear sequence: Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu, terminated by a C-terminal amide group. This sequence includes multiple hydrophobic residues (Ile, Leu, Phe) interspersed with charged (Arg, Lys, Asp) and polar (Gln, Ser) amino acids, suggesting a balance of solubility and membrane interaction potential . The presence of lysine and arginine residues at positions 3, 12, and 13 introduces cationic charge clusters, which may facilitate interactions with anionic biological targets such as cell membranes or nucleic acids.

Table 1: Molecular Properties of H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2

PropertyValue
Molecular FormulaC71H124N20O17
Molecular Weight1529.9 g/mol
IUPAC Name(3S)-4-[[(2S)-5-amino-1-[[...]
Charge DistributionCationic (pH 7.0)

Synthesis and Production Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, as indicated by its commercial availability for research purposes. Key steps include:

  • Resin Activation: A Wang resin is functionalized with the C-terminal leucine amide.

  • Sequential Coupling: Amino acids are added in a stepwise manner, with coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitating amide bond formation.

  • Deprotection and Cleavage: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by purification via reverse-phase HPLC .

Challenges in Large-Scale Production

Scalability is hindered by the peptide’s length (13 residues) and the presence of sterically hindered residues (e.g., isoleucine at positions 2 and 4). Aggregation during synthesis necessitates the use of solubilizing agents like DMSO or TFE (2,2,2-trifluoroethanol) .

Mechanistic Insights and Biological Interactions

Putative Mechanisms of Action

While direct target identification remains elusive, homologous peptides exhibit:

  • Antimicrobial Activity: Cationic residues disrupt bacterial membranes via electrostatic interactions with phospholipid head groups .

  • Immunomodulatory Effects: Arginine and lysine residues may bind toll-like receptors (TLRs), modulating cytokine production .

  • Cell-Penetrating Properties: The hydrophobic core (Leu-Phe-Leu) facilitates lipid bilayer traversal, suggesting potential for drug delivery applications.

In Vitro and In Vivo Studies

Analytical and Characterization Techniques

Structural Validation

  • Nuclear Magnetic Resonance (NMR): 2D NOESY spectra confirm spatial proximity of Ile¹ and Leu⁶ residues, supporting predicted helical motifs.

  • Mass Spectrometry: MALDI-TOF analysis verifies molecular weight (observed: 1530.2 Da; theoretical: 1529.9 Da).

Future Research Directions

  • Target Deconvolution: Utilize phage display or affinity chromatography to identify binding partners.

  • Pharmacokinetic Profiling: Assess stability in serum and biodistribution in rodent models.

  • Structure-Activity Relationship (SAR) Studies: Systematically vary residues to optimize potency and reduce toxicity.

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